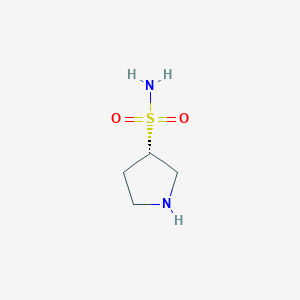

(S)-Pyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

(3S)-pyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)/t4-/m0/s1 |

InChI Key |

CWWBQWLCPSGMER-BYPYZUCNSA-N |

Isomeric SMILES |

C1CNC[C@H]1S(=O)(=O)N |

Canonical SMILES |

C1CNCC1S(=O)(=O)N |

Origin of Product |

United States |

Organocatalytic Applications of S Pyrrolidine 3 Sulfonamide

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis for constructing new carbon-carbon bonds. (S)-Pyrrolidine-sulfonamide based organocatalysts have proven to be particularly adept at controlling the stereochemical outcome of these reactions.

Chiral (S)-pyrrolidine sulfonamides are effective catalysts for the direct Michael addition of unmodified aldehydes and ketones to nitroolefins. nih.govarizona.edunih.gov This reaction is significant as it provides access to synthetically valuable γ-nitro carbonyl compounds, which are precursors to a wide range of functionalities. The catalytic cycle is generally believed to involve the formation of an enamine intermediate from the reaction of the pyrrolidine (B122466) catalyst with the ketone or aldehyde donor. This enamine then attacks the nitroolefin electrophile in a stereocontrolled manner.

For instance, a recyclable fluorous (S)-pyrrolidine sulfonamide has been developed that promotes highly enantioselective and diastereoselective Michael additions of both ketones and aldehydes to nitroolefins in water, showcasing the versatility and environmental friendliness of this catalytic system. nih.gov The catalyst can be recovered and reused multiple times without a significant drop in activity or selectivity. nih.gov

A key feature of (S)-pyrrolidine-sulfonamide catalyzed Michael additions is the high level of stereocontrol that can be achieved. Researchers have reported excellent enantioselectivities, often reaching up to 99% ee, and high diastereoselectivities, with diastereomeric ratios (d.r.) as high as 50:1. nih.gov The stereochemical outcome is influenced by the structure of the catalyst, the substrates, and the reaction conditions.

Computational studies, using ab initio and density functional methods, have provided insight into the origins of this high stereoselectivity. nih.gov These studies suggest that hydrogen bonding between the sulfonamide moiety of the catalyst and the nitro group of the electrophile plays a crucial role in the transition state. nih.gov This interaction helps to orient the reactants, leading to preferential attack from one face of the enamine. For aldehyde additions, si-face attack is favored, while for ketone additions, re-face attack is generally lower in energy. nih.gov The precise stereochemical course is thus a result of a delicate balance of steric and electronic interactions in the transition state assembly.

The following table summarizes representative results for the Michael addition of ketones to β-nitrostyrene catalyzed by a pyrrolidinyl-oxazole-carboxamide, demonstrating the high yields and stereoselectivities achievable.

| Entry | Ketone | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Cyclohexanone | 99 | >99/1 | 99 |

| 2 | Cyclopentanone | 95 | 98/2 | 98 |

| 3 | Acetone | 85 | - | 95 |

| 4 | Acetophenone | 92 | 97/3 | 97 |

Data sourced from research on chiral pyrrolidinyl-oxazole-carboxamides as efficient organocatalysts for the asymmetric Michael addition of ketones with nitroalkenes under solvent-free conditions. nih.gov

The utility of (S)-pyrrolidine-sulfonamide catalysts has been demonstrated across a broad range of substrates. nih.gov Various cyclic and acyclic ketones, as well as a wide array of aldehydes, have been successfully employed as Michael donors. nih.govrsc.org The scope of acceptable nitroolefin acceptors is also extensive, including derivatives with different aromatic and aliphatic substituents. rsc.org

The reaction conditions have been optimized to maximize yield and stereoselectivity. These reactions can be performed under mild conditions, often at room temperature. unibo.it Notably, some catalyst systems are effective under solvent-free conditions, which is advantageous from an environmental and economic perspective. nih.gov Furthermore, the development of fluorous-tagged catalysts has enabled these reactions to be carried out in water, facilitating catalyst recovery and reuse. nih.gov

Broader Roles in Asymmetric Organocatalytic Transformations

The catalytic prowess of chiral pyrrolidine-based sulfonamides extends beyond Michael additions to other important asymmetric carbon-carbon bond-forming reactions.

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals. Chiral pyrrolidine-based amino sulfonamides have been developed to catalyze direct asymmetric Mannich reactions with high levels of stereocontrol. researchgate.net For example, a novel axially chiral amino trifluoromethanesulfonamide (B151150) has been shown to efficiently catalyze the reaction between aldehydes and α-imino esters, affording the corresponding β-amino aldehydes with high anti-selectivity and enantioselectivity. nih.gov The sulfonamide group is believed to play a key role in organizing the transition state through hydrogen bonding, similar to its role in Michael additions.

The aldol (B89426) reaction, which forms β-hydroxy carbonyl compounds, is another cornerstone of organic synthesis. Pyrrolidine-based organocatalysts, including those with sulfonamide functionalities, have been successfully applied to asymmetric aldol reactions. mdpi.comnih.gov These catalysts activate ketone donors by forming an enamine, which then reacts with an aldehyde acceptor. The sulfonamide group can contribute to the stereochemical control by participating in a hydrogen-bonding network within the transition state, thereby influencing the facial selectivity of the reaction. nih.gov The versatility of these catalysts is further highlighted by their use in other related transformations, demonstrating the broad applicability of the pyrrolidine-sulfonamide scaffold in asymmetric organocatalysis. capes.gov.br

Catalyst Recyclability and Heterogenization Strategies

The recovery and reuse of organocatalysts are critical for their practical application in sustainable and economically viable chemical synthesis. For (S)-Pyrrolidine-3-sulfonamide and its derivatives, significant research has focused on developing strategies to immobilize the catalyst, facilitating its separation from the reaction mixture and enabling its recycling. These heterogenization strategies aim to combine the high efficiency and selectivity of homogeneous catalysis with the operational simplicity of heterogeneous systems.

Development and Application of Ionic Liquid-Supported (ILS) Pyrrolidine Sulfonamide Organocatalysts

Ionic liquids (ILs) have emerged as promising supports for catalysts due to their negligible vapor pressure, high thermal stability, and tunable solubility. By attaching the (S)-pyrrolidine sulfonamide scaffold to an ionic liquid moiety, a recyclable organocatalyst system can be created.

A novel class of ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide organocatalysts has been developed for asymmetric Michael addition reactions. nih.govacs.org These catalysts have proven highly effective for the conjugate addition of ketones and aldehydes to nitroolefins, demonstrating high enantio- and diastereoselectivities. nih.govacs.org The design of these catalysts involves linking the pyrrolidine sulfonamide unit to an imidazolium cation, which forms the core of the ionic liquid structure. acs.org One particular catalyst, featuring a sulfonyl group at the C-2 position of the imidazolium cation, showed enhanced catalytic activity and stereochemical control. acs.org This enhancement is attributed to the increased acidity of the N-H proton, which strengthens the hydrogen-bonding interaction with the substrate in the transition state. acs.org

The ILS organocatalyst is easily recovered after the reaction and can be reused multiple times without a significant drop in performance. nih.govacs.org For instance, in the Michael addition of cyclohexanone to β-nitrostyrene, one such catalyst was recycled and reused for at least five cycles, maintaining high enantioselectivity (>88% ee) and diastereoselectivity (>93/7 syn/anti). acs.org The key advantages of this system include low catalyst loading (10 mol%), the use of a small excess of ketone, and operation at room temperature, all while achieving excellent stereoselectivities (up to 99% ee; up to 99:1 syn/anti). acs.org

Table 1: Recyclability of ILS (S)-Pyrrolidine Sulfonamide in the Michael Addition of Cyclohexanone to β-Nitrostyrene

| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantioselectivity (ee, %) |

|---|---|---|---|

| 1 | 92 | 97/3 | 95 |

| 2 | 88 | 96/4 | 94 |

| 3 | 85 | 95/5 | 92 |

| 4 | 84 | 94/6 | 90 |

| 5 | 81 | 93/7 | 88 |

Data sourced from research on recyclable ILS organocatalysts. acs.org

Other research has focused on silica gel-supported pyrrolidine-based chiral ionic liquids for similar Michael addition reactions. scispace.com These catalysts also afford the corresponding products in good yields (up to 94%), with excellent enantioselectivities (up to >99% ee) and high diastereoselectivities (up to >99:1 dr). scispace.com The catalyst could be reused at least five times without a significant loss of activity or selectivity. scispace.com

Fluorous Tagging for Efficient Catalyst Recovery and Reuse

Fluorous tagging is another effective strategy for catalyst recycling. illinois.edu This technique involves attaching a long fluorocarbon chain (a "fluorous tag") to the catalyst. illinois.edu Molecules with these tags exhibit unique solubility profiles, allowing for their separation from non-fluorinated (organic) reaction components using fluorous solid-phase extraction (F-SPE). illinois.edunih.gov

A recyclable fluorous (S)-pyrrolidine sulfonamide organocatalyst has been developed and successfully applied in direct, highly enantioselective Michael additions of ketones and aldehydes to nitroolefins in water. nih.gov This catalyst is easily recovered from the aqueous reaction mixture by F-SPE and can be reused for up to six cycles without a significant loss of catalytic activity or stereoselectivity. nih.gov The use of water as the reaction medium further enhances the environmental friendliness of the process. nih.gov

Similarly, a fluorous (S)-pyrrolidine sulfonamide has been shown to be an efficient promoter for highly enantioselective aldol reactions of ketones with aromatic aldehydes, also conducted on water. sigmaaldrich.com This catalyst can be recovered via simple fluorous solid-phase extraction and reused for up to seven cycles while maintaining its high performance. sigmaaldrich.com

Table 2: Performance of Fluorous-Tagged (S)-Pyrrolidine Sulfonamide in the Michael Addition of Cyclohexanone and β-Nitrostyrene in Water

| Cycle | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantioselectivity (ee, %) |

|---|---|---|---|

| 1 | 95 | 96/4 | 99 |

| 2 | 95 | 96/4 | 99 |

| 3 | 94 | 95/5 | 98 |

| 4 | 92 | 95/5 | 98 |

| 5 | 92 | 94/6 | 97 |

| 6 | 90 | 94/6 | 97 |

Data reflects the reusability of the fluorous-tagged catalyst in aqueous media. nih.gov

Fabrication of Chiral Hybrid Materials for Heterogeneous Asymmetric Catalysis

Immobilizing organocatalysts onto solid supports, such as silica or polymers, creates heterogeneous catalysts that are easily separable by filtration. This approach has been applied to pyrrolidine-based systems to create robust and recyclable chiral hybrid materials.

A chiral mesoporous hybrid material has been synthesized by incorporating pyrrolidine units into a siliceous framework. rsc.org This material, created using a fluoride (B91410) sol-gel method under mild conditions, features a homogeneous distribution of the chiral active sites throughout its structure. rsc.org Characterization techniques confirmed the stability and integrity of the asymmetric active sites within the solid matrix. rsc.org This hybrid material functions as an excellent heterogeneous and recyclable catalyst for the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives, yielding products with high stereocontrol. rsc.org

Another approach involves the synthesis of a chiral pyrrolidine bridged polyhedral oligomeric silsesquioxane (SQ). researchgate.net This material serves as an effective heterogeneous catalyst for asymmetric Michael additions to nitrostyrenes under neat conditions at room temperature. researchgate.net The catalyst provides the desired products in excellent yields (85–91%), diastereoselectivities (up to 99:1), and enantioselectivities (95–98%). researchgate.net A key advantage of this SQ-supported catalyst is its simple recovery by filtration, allowing for recycling without a significant loss in reactivity and selectivity. researchgate.net

Role of S Pyrrolidine 3 Sulfonamide in Chiral Ligand Design and Metal Catalyzed Reactions

Principles of Chiral Pyrrolidine (B122466) Sulfonamide Ligand Design

The design of effective chiral ligands based on the pyrrolidine sulfonamide framework is guided by several key principles aimed at creating a well-defined and sterically demanding chiral environment around a metal center. These principles include the strategic placement of bulky substituents to control the trajectory of incoming substrates and the incorporation of specific coordinating atoms to fine-tune the electronic properties of the catalyst.

A prominent strategy in chiral ligand design is the use of C2 symmetry, where the ligand possesses a twofold rotational axis of symmetry. This design element reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities in catalytic reactions. C2-symmetric ligands based on the pyrrolidine scaffold have been successfully synthesized and employed in a variety of asymmetric transformations.

The synthesis of these ligands often starts from readily available chiral precursors, such as derivatives of proline or tartaric acid, to establish the stereocenters on the pyrrolidine ring. The sulfonamide functionality can be introduced by reacting the corresponding pyrrolidine amine with a sulfonyl chloride. Further modifications can be made to introduce other coordinating groups, such as phosphines or amines, to create bidentate or polydentate ligands.

A notable application of C2-chiral pyrrolidine-containing ligands is in gold(I)-catalyzed asymmetric cyclization reactions. For instance, a family of chiral gold(I) complexes based on JohnPhos-type ligands, which feature a remote C2-symmetric 2,5-diarylpyrrolidine, has been developed. These catalysts have demonstrated high enantioselectivities in various cyclizations of 1,6-arylenynes. The design of these ligands places the chiral pyrrolidine unit in close proximity to the reaction center, allowing for effective stereocontrol.

To further enhance the catalytic performance of pyrrolidine-based ligands, hybrid systems incorporating different types of donor atoms have been developed. These "hybrid" ligands, such as those containing both phosphorus and sulfur (P,S) or a sulfonamide and an olefin, can offer unique electronic and steric properties that are not achievable with single-donor-type ligands.

While specific examples of P,S-hybrid ligands derived directly from (S)-Pyrrolidine-3-sulfonamide are not extensively documented in the surveyed literature, the principle of combining a "hard" nitrogen or oxygen donor from the sulfonamide with a "soft" phosphorus or sulfur donor is a well-established strategy in ligand design.

More readily available in the literature is the concept of sulfonamide-olefin hybrid ligands. A novel class of N-sulfinyl homoallylic amines has been designed as effective sulfinamide-olefin hybrid ligands for rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated cyclic carbonyl compounds. These ligands, while not based on a pyrrolidine core, demonstrate the successful application of the sulfonamide-olefin hybrid concept. In these systems, the sulfonamide group and the olefin moiety can coordinate to the metal center, creating a chiral pocket that directs the enantioselective addition. For cyclic enones, this catalyst system has shown excellent efficiency. However, for linear enones, the results were less satisfactory, indicating that the rigidity of the substrate plays a crucial role in achieving high enantioselectivity with this particular ligand class.

Applications in Enantioselective Metal-Catalyzed Transformations

Ligands derived from the chiral pyrrolidine sulfonamide scaffold have found application in a range of enantioselective metal-catalyzed reactions, where they have been shown to induce high levels of stereocontrol.

As previously mentioned, chiral gold(I) complexes bearing ligands with a C2-symmetric 2,5-diarylpyrrolidine moiety have proven to be highly effective in catalyzing asymmetric cyclization reactions. These reactions are powerful tools for the construction of complex cyclic molecules from acyclic precursors. The linear coordination geometry of gold(I) presents a unique challenge for asymmetric catalysis, which has been overcome through the design of sophisticated ligands that create a chiral pocket around the metal center.

In the gold(I)-catalyzed cyclization of 1,6-arylenynes, the chiral pyrrolidine-containing ligand plays a crucial role in differentiating the two enantiotopic faces of the substrate as it coordinates to the gold center. This facial discrimination leads to the preferential formation of one enantiomer of the cyclic product. The success of these catalysts highlights the importance of non-covalent interactions between the ligand and the substrate in the transition state, which are directed by the chiral pyrrolidine scaffold.

A new generation of these gold(I) catalysts has been synthesized with variations in the substitution pattern on the aryl rings of the ligand, as well as by replacing the phosphine donor with a N-heterocyclic carbene (NHC). These modifications allow for the fine-tuning of the steric and electronic properties of the catalyst to optimize its performance for specific substrates. These catalysts have been successfully applied in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes and in the atroposelective synthesis of 2-arylindoles.

| Catalyst Type | Reaction | Enantioselectivity (ee) |

| Gold(I) with C2-chiral pyrrolidine-phosphine ligand | Intramolecular [4+2] cycloaddition of 1,6-arylenynes | High |

| Gold(I) with C2-chiral pyrrolidine-phosphine ligand | Atroposelective synthesis of 2-arylindoles | High |

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. A wide variety of chiral ligands have been developed to catalyze this transformation, including those based on amino alcohols, diols, and sulfonamides.

While the use of bis-sulfonamide ligands derived specifically from a pyrrolidine scaffold is not well-documented in the available literature, the broader class of C2-symmetric chiral amides and sulfonamides has been shown to be effective in promoting the asymmetric addition of diethylzinc to aldehydes. These ligands are thought to form a chiral complex with the titanium(IV) alkoxide, which then acts as a chiral Lewis acid to activate the aldehyde and direct the nucleophilic attack of the diethylzinc.

For instance, C2-symmetric 2,5-disubstituted pyrrolidine derivatives bearing a β-aminoalcohol moiety have been successfully used as chiral ligands in the reaction of diethylzinc with aryl aldehydes, affording secondary alcohols in high chemical yield and with high enantiomeric excess. This demonstrates the potential of the pyrrolidine scaffold to serve as an effective chiral backbone for ligands in this type of reaction. The development of C2-symmetric bis-sulfonamide ligands based on the pyrrolidine framework could therefore be a promising avenue for future research in this area.

| Ligand Class | Reaction | Product | Enantioselectivity (ee) |

| C2-symmetric 2,5-disubstituted pyrrolidines | Diethylzinc addition to aryl aldehydes | Chiral secondary alcohols | Up to 96% |

| Carbohydrate-derived disulfonamides | Diethylzinc addition to aldehydes | Chiral secondary alcohols | Good to excellent |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its enantioselective variant is of great importance in organic synthesis. Similarly, the synthesis of chiral cyclopropanes through asymmetric cyclopropanation reactions provides access to a key structural motif found in many natural products and pharmaceuticals.

The use of chiral pyrrolidine-based organocatalysts in Diels-Alder reactions is well-established. These catalysts activate the dienophile through the formation of a chiral iminium ion, which then reacts with the diene in a highly stereocontrolled manner. However, the application of metal complexes bearing pyrrolidine-sulfonamide ligands to promote these reactions is less common. The development of such catalysts could offer an alternative and complementary approach to existing methods.

In the realm of asymmetric cyclopropanation, various chiral catalysts have been employed to control the stereochemical outcome of the reaction. While specific examples of pyrrolidine-sulfonamide ligands being used for this purpose are scarce in the literature, the principles of chiral ligand design suggest that they could be effective. A well-designed pyrrolidine-sulfonamide ligand could create a chiral environment around a metal center (e.g., copper or rhodium) that would allow for the enantioselective transfer of a carbene to an olefin. A simple chiral diamine has been successfully used in the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfur ylides, affording the desired products with good enantioselectivities. This highlights the potential of chiral nitrogen-containing ligands in this transformation.

| Reaction | Catalyst/Ligand Type | Key Feature |

| Diels-Alder | Chiral Pyrrolidine Organocatalysts | Iminium ion activation |

| Cyclopropanation | Chiral Diamine Organocatalysts | Stereodirecting group |

Rhodium-Catalyzed Additions and Related Stereoselective Processes

Extensive searches of scientific literature and chemical databases did not yield specific examples of the application of this compound as a chiral ligand in rhodium-catalyzed addition reactions or related stereoselective processes. While the pyrrolidine scaffold, often derived from the readily available chiral pool amino acid proline, is a cornerstone in the design of chiral ligands for a multitude of asymmetric transformations, the specific sulfonamide derivative at the 3-position has not been prominently featured in the context of rhodium catalysis.

The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity in metal-catalyzed reactions. Rhodium, in particular, has been at the forefront of such research, with numerous ligand classes being developed for reactions like conjugate additions, hydrogenations, and hydroformylations. These ligands often feature phosphorus, nitrogen, or oxygen donor atoms to coordinate with the rhodium center and create a chiral environment around the active site.

While there is a wealth of information on ligands derived from proline and its derivatives, such as those incorporating phosphine or amine functionalities, the specific use of this compound in this capacity for rhodium-catalyzed additions remains undocumented in the available literature. Research in this area has historically focused on modifying the pyrrolidine ring at the 2 and 5-positions to create C2-symmetric ligands or at the nitrogen atom to introduce coordinating groups. The sulfonamide group, while utilized in some catalytic contexts, does not appear to have been extensively explored as a primary coordinating group or a key stereodirecting element in ligand design for rhodium-catalyzed additions based on the this compound framework.

Therefore, at present, there are no detailed research findings or data tables to present regarding the efficacy of this compound or its direct derivatives as chiral ligands in rhodium-catalyzed addition reactions. This represents a potential area for future investigation within the broader field of asymmetric catalysis.

Theoretical and Mechanistic Investigations of S Pyrrolidine 3 Sulfonamide Catalysis

Computational Chemistry Approaches

Computational methods provide a molecular-level understanding of the catalyst's function, complementing experimental findings and guiding the design of more efficient catalytic systems.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like (S)-pyrrolidine-3-sulfonamide. windows.netimist.ma DFT calculations are instrumental in determining optimized geometries, bond lengths, bond angles, and electronic properties, which are crucial for understanding the catalyst's reactivity. windows.net These studies often involve the use of functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. imist.ma

Key molecular properties of this compound and related structures that can be elucidated through DFT include:

Molecular Geometry: Precise calculation of bond lengths and angles provides insight into the three-dimensional structure of the catalyst. windows.net

Electronic Properties: The distribution of electrons within the molecule, as visualized through molecular electrostatic potential (MESP) maps, helps identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FTIR) to confirm the structural integrity of the synthesized compounds. imist.ma

| Property | Description | Typical Calculated Values/Observations |

|---|---|---|

| Bond Length (S=O) | The distance between the sulfur and oxygen atoms in the sulfonamide group. | ~1.45 Å to 1.46 Å mdpi.com |

| Bond Length (S–N) | The distance between the sulfur and nitrogen atoms in the sulfonamide group. | ~1.67 Å to 1.68 Å mdpi.com |

| Bond Angle (O=S=O) | The angle between the two oxygen atoms and the sulfur atom. | Calculated values provide insight into the geometry of the sulfonyl group. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | A smaller gap generally suggests higher reactivity. mdpi.com |

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound catalysis, these methods are crucial for visualizing and understanding the interactions between the catalyst and the substrates within the catalytic cycle. nih.gov

The process typically involves:

Building a Model: Creating three-dimensional models of the catalyst, substrates, and any intermediates.

Docking Simulation: Using software to simulate the binding process, exploring various possible conformations and orientations of the ligand (substrate) within the catalyst's active site. mdpi.com

Scoring and Analysis: The resulting poses are ranked based on scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the basis of recognition and catalysis. mdpi.com

These simulations can reveal how the stereochemistry of the pyrrolidine (B122466) scaffold influences the binding mode and ultimately the stereochemical outcome of the reaction. nih.gov For instance, docking studies can illustrate how the sulfonamide group participates in hydrogen bonding to orient the substrate for a specific enantioselective transformation. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comru.nl This analysis is fundamental to understanding the electronic aspects of the catalytic reactions involving this compound.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. researchgate.net

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the catalyst and substrates: mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a species to accept electrons. mdpi.com |

These descriptors provide a quantitative basis for comparing the reactivity of different catalysts and substrates, aiding in the rational design of new catalytic systems.

Mechanistic Postulations in Organocatalysis

The catalytic cycle of this compound in many organocatalytic reactions hinges on the formation of key intermediates and the precise orchestration of non-covalent interactions to control stereoselectivity.

A common activation mode for pyrrolidine-based organocatalysts involves the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. orgoreview.comub.edu This process is a cornerstone of aminocatalysis. ub.edu

The mechanism of enamine formation generally proceeds through the following steps: libretexts.org

Nucleophilic Attack: The secondary amine of the this compound attacks the carbonyl carbon of the substrate.

Formation of a Carbinolamine: A tetrahedral intermediate, a carbinolamine, is formed.

Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of an iminium ion.

Deprotonation: A proton is removed from an adjacent carbon, resulting in the formation of the C=C double bond of the enamine.

The resulting enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. orgoreview.com The specific geometry of the enamine, which is influenced by the stereochemistry of the pyrrolidine catalyst, is crucial for determining the facial selectivity of the subsequent attack by the electrophile. ub.edu

A defining feature of catalysts like this compound is the presence of a hydrogen-bond donor group, in this case, the sulfonamide moiety (-SO₂NH₂). This group plays a pivotal role in achieving high levels of stereocontrol. unibo.it

The sulfonamide N-H group can form hydrogen bonds with the incoming electrophile, effectively creating a highly organized, rigid transition state. mdpi.comchinesechemsoc.org This interaction serves several critical functions:

Orientation of the Electrophile: The hydrogen bond directs the approach of the electrophile to one specific face of the enamine. ub.edu

Transition State Stabilization: The hydrogen bond stabilizes the transition state of the stereodetermining step, thereby lowering the activation energy and accelerating the reaction. rsc.orgnih.gov Computational studies have shown that even weak hydrogen bonds can provide significant transition state stabilization. rsc.org

The synergistic effect of the chiral pyrrolidine backbone, which dictates the enamine geometry, and the hydrogen-bonding sulfonamide group, which organizes the electrophile, is the key to the high enantioselectivity observed in many reactions catalyzed by this compound and its derivatives. nih.gov

Computational Exploration of Transition State Structures for Enantioselectivity Prediction

The high levels of stereoselectivity observed in Michael addition reactions catalyzed by pyrrolidine sulfonamides have been the subject of detailed computational investigation. nih.gov Theoretical studies, employing ab initio and density functional theory (DFT) methods, have provided significant insights into the mechanistic origins of enantioselectivity by modeling the transition state structures of the rate-limiting carbon-carbon bond-forming step. nih.gov

A key focus of these computational explorations has been the Michael addition of aldehydes and ketones to nitroolefins, catalyzed by (S)-pyrrolidine trifluoromethanesulfonamide (B151150). nih.gov These studies calculate and analyze the transition state structures corresponding to both re- and si-face attacks on the key enamine intermediate, which is formed from the reaction of the aldehyde or ketone with the secondary amine of the catalyst. nih.gov

The analysis of these computed structures reveals that hydrogen bonding plays a critical role in both catalysis and stereochemical control. nih.gov A crucial hydrogen bond is formed between the sulfonamide N-H proton of the catalyst and an oxygen atom of the nitro group on the acceptor molecule. This interaction helps to orient the substrates within the transition state assembly, favoring a specific pathway.

For the Michael addition of aldehydes to nitroolefins, computational models predict that the energy barrier for the si-face attack is lower than that for the re-face attack. nih.gov This energetic preference leads to the formation of the (2R, 3S) product as the major enantiomer. Conversely, in the case of ketones serving as the Michael donor, the calculations indicate that the energy barrier for re-face addition is lower than that for si-face addition. nih.gov This reversal in facial selectivity is consistent with experimental observations where ketones yield the opposite enantiomeric series of products compared to aldehydes under similar conditions. nih.gov

The predictive power of these computational models is demonstrated by their strong agreement with experimental results, accurately forecasting the observed enantioselectivities (up to 99% ee) and diastereoselectivities (up to 50:1 d.r.) in these reactions. nih.gov By quantifying the energy differences between the diastereomeric transition states, these theoretical investigations provide a robust framework for understanding and predicting the stereochemical outcome of reactions catalyzed by this compound and its derivatives.

Interactive Data Table: Calculated Energy Barriers for Michael Addition

The table below summarizes the qualitative findings from computational studies on the relative energy barriers of the transition states for the C-C bond-forming step in the (S)-pyrrolidine trifluoromethanesulfonamide catalyzed Michael addition.

| Michael Donor | Favored Facial Attack | Lower Energy Transition State Leads To |

| Aldehyde | si-face | (2R, 3S) product |

| Ketone | re-face | Opposite enantiomeric series |

Derivatization and Structural Modification Strategies for S Pyrrolidine 3 Sulfonamide Analogues

Modification of the Pyrrolidine (B122466) Ring System

Alterations to the five-membered nitrogen heterocycle can profoundly impact the molecule's three-dimensional structure and its interactions with biological targets or substrates in a catalytic process.

The stereochemistry and electronic properties of substituents on the pyrrolidine ring are critical for determining the efficacy of catalysts derived from (S)-pyrrolidine-3-sulfonamide. The position and nature of these substituents directly influence the puckering of the ring, the steric environment around the catalytic centers, and the potential for non-covalent interactions that stabilize transition states. nih.govscispace.com

The design of pyrrolidine-based organocatalysts has been extensively explored to enhance efficiency and selectivity. unibo.it Modifications are often focused on the C2 position, where the introduction of groups capable of acting as hydrogen-bond donors can improve catalytic performance. unibo.itmdpi.com For instance, linking the pyrrolidine to a trifluoromethanesulfonamide (B151150) (-NHTf) group can create a potent H-bond donor, and the distance between this group and the secondary amine of the pyrrolidine is crucial for optimal activity. mdpi.com

The rigidity of the scaffold also plays a role; incorporating the pyrrolidine into a rigid bicyclic system, such as one derived from camphor, can enhance stereocontrol. unibo.it The electronic properties of the substituents are equally important. In imidodiphosphorimidate (IDPi)-catalyzed hydroamination reactions to form chiral pyrrolidines, electron-deficient protecting groups (like nosyl) on the sulfonamide nitrogen can significantly improve both yield and enantioselectivity compared to electron-neutral (tosyl) or electron-rich groups. chemrxiv.org

The transfer of chirality from the catalyst to the product is a complex process governed by a network of non-covalent interactions. scispace.com A detailed analysis of a dual catalytic system for forming chiral pyrrolidines revealed that interactions such as N–H/O, C–H/O, and π-π stacking between the chiral catalyst and the substrate are responsible for steering the reaction toward the desired enantiomer. scispace.com

Table 1: Effect of Pyrrolidine Ring Substitution on Catalytic Properties

| Modification Site | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C2-Position | Hydrogen-bond donor groups (e.g., amides, sulfonamides) | Improved catalytic efficiency and selectivity in reactions like Michael additions. | unibo.itmdpi.com |

| C4-Position | Alkyl or aryl groups | Affects the puckering of the pyrrolidine ring, influencing its 3D conformation. | nih.gov |

| Pyrrolidine Scaffold | Incorporation into a rigid bicyclic system (e.g., with camphor) | Acts as a stereocontrolling element, enhancing enantioselectivity. | unibo.it |

| Sulfonamide N-atom | Electron-withdrawing groups (e.g., Nosyl) | Improved yield and enantioselectivity in hydroamination reactions compared to electron-neutral groups. | chemrxiv.org |

The spiro[pyrrolidine-3,3′-oxindole] scaffold is a prominent structural motif found in many bioactive natural products and pharmaceutical compounds, particularly known for anticancer activities. researchgate.net The construction of this spirocyclic system involves creating a quaternary stereocenter at the C3 position of the oxindole (B195798) ring, which is a significant synthetic challenge.

Several synthetic strategies have been developed to access these complex frameworks. researchgate.netethz.chdoi.org One notable method is the magnesium iodide (MgI2)-catalyzed [3+2] annulation of an N-benzylidene-p-toluenesulfonamide with a 1-benzyl-spiro-3-cyclopropyl-indole-2-one. ethz.ch This reaction efficiently assembles the desired spiro-pyrrolidine ring onto the oxindole core.

Another powerful approach involves the oxidative spiro-rearrangement of tryptolines. nih.gov For example, treatment of a 1-(phenylsulfonyl)tryptoline derivative with N-bromosuccinimide in aqueous acetic acid induces a rearrangement to form the spiro[pyrrolidine-3,3′-oxindole] skeleton. nih.gov This method provides a direct route to functionalized spiro-oxindoles that can be further elaborated. The development of these synthetic methodologies is crucial for exploring the structure-activity relationships of this important class of compounds. doi.orgnih.gov

Functionalization of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a key functional handle that offers multiple avenues for derivatization. Its properties can be tuned by modifying the nitrogen atom or by transforming the entire functional group.

The N-H bond of the primary sulfonamide in this compound can be functionalized through alkylation or arylation. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. thieme-connect.comresearchgate.net However, the nitrogen atom of a sulfonamide is significantly less nucleophilic than that of an amine, which presents a synthetic challenge, particularly for C-N cross-coupling reactions. thieme-connect.comresearchgate.net

Despite this, several catalytic systems have been developed to achieve these transformations efficiently. For instance, manganese- and iridium-based catalysts enable the N-alkylation of sulfonamides using alcohols as green alkylating agents in a process known as "borrowing hydrogen". organic-chemistry.orgacs.org A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields using this method. acs.org

For N-arylation, palladium-catalyzed cross-coupling reactions are common, though they often require specialized biarylphosphine ligands to be effective. thieme-connect.com Transition-metal-free approaches have also been developed, such as the use of ortho-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to arylate sulfonamides. organic-chemistry.org

Table 2: Catalytic Systems for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Mn(I) PNP pincer catalyst / Alcohol | Employs benzylic and primary aliphatic alcohols as alkylating agents; provides excellent yields for mono-alkylation. | acs.org |

| N-Alkylation | Trichloroacetimidates / Toluene (reflux) | Additive-free intermolecular alkylation. | organic-chemistry.org |

| N-Arylation | Palladium catalyst / Biarylphosphine ligand | Classic method for C-N bond formation, effectiveness depends on the ligand. | thieme-connect.com |

| N-Arylation | o-Silylaryl triflates / CsF | Transition-metal-free arylation of amines, sulfonamides, and carbamates. | organic-chemistry.org |

Sulfonamides can be converted into sulfonimidates, which are O-alkyl or O-aryl esters of sulfonimidic acid. These derivatives are valuable synthetic intermediates due to their increased reactivity at the sulfur atom compared to the parent sulfonamides. acs.orgrsc.org Sulfonimidates can serve as precursors to other important sulfur-containing functional groups like sulfoximines and sulfonimidamides. researchgate.net

A common method for synthesizing sulfonimidates from sulfonamides involves a reaction with a bulky halophosphorane, such as triphenylphosphine (B44618) dibromide (Ph₃PBr₂), to form an intermediate sulfonimidoyl halide. rsc.org This reactive intermediate is then treated with an alcohol or phenol (B47542) in the presence of a base to yield the desired sulfonimidate. rsc.org

Alternatively, hypervalent iodine reagents can be used for a one-pot conversion of aryl thiols to sulfonimidates. acs.org The reactivity of sulfonimidates stems from the alkoxide group, which can act as a leaving group in nucleophilic substitution reactions at the sulfur center. This has been exploited in the synthesis of sulfoximines via reaction with organometallic reagents. acs.org Furthermore, the O-alkyl group of a sulfonimidate can be transferred to other nucleophiles, with the corresponding sulfonamide acting as the leaving group. rsc.org

Conjugation with Complementary Chiral Scaffolds (e.g., Dipeptides)

Peptidic organocatalysts, for example, often feature a proline residue linked to another amino acid. unibo.it This modular design allows for the fine-tuning of steric and electronic properties by simply changing the constituent amino acids. unibo.itmdpi.com For instance, a dipeptide catalyst was synthesized by coupling N-Boc-D-proline with a pre-formed NHTf-substituted pyrrolidine. mdpi.com The resulting catalyst's performance in nitro-Michael reactions highlighted the importance of the spatial arrangement between the two chiral units. mdpi.com

Future Directions and Emerging Research Areas in S Pyrrolidine 3 Sulfonamide Chemistry

Rational Design of Next-Generation Organocatalyst Architectures

The future of (S)-Pyrrolidine-3-sulfonamide in organocatalysis lies in the deliberate and intelligent design of new catalyst structures to enhance their performance and broaden their applicability. acs.orgresearchgate.net This involves strategic modifications to the basic pyrrolidine (B122466) sulfonamide framework to fine-tune its electronic and steric properties. mdpi.comrsc.org

One promising avenue is the introduction of diverse functional groups onto the pyrrolidine ring or the sulfonamide moiety. For instance, the incorporation of lipophilic substituents on the aryl sulfonamide has been shown to improve catalyst solubility in nonpolar solvents and enhance reactivity. mdpi.com Similarly, the introduction of groups capable of forming strong hydrogen bonds, such as the trifluoromethanesulfonamide (B151150) (-NHTf) group, can act as effective H-bond donors, influencing the stereochemical outcome of reactions. nih.gov The strategic placement of these groups can lead to bifunctional catalysts where one part of the molecule activates the substrate while another directs the stereochemistry. mdpi.comnih.gov

Researchers are also exploring the synthesis of prolinamide-based organocatalysts that incorporate additional stereocenters or rigid structural motifs. For example, the conjugation of (S)-proline with chiral β-aminoalcohols derived from natural products has yielded bifunctional catalysts with unique catalytic properties in aqueous media. nih.gov The development of catalysts with tunable features, such as those incorporating ionic liquid fragments, is also a key area of interest. These modifications aim to not only improve catalytic activity and stereoselectivity but also to enhance solubility and recyclability. mdpi.com

The following table provides examples of how structural modifications to the pyrrolidine scaffold can influence catalytic performance:

| Catalyst Modification | Intended Effect | Reference |

| Introduction of lipophilic substituents | Improved solubility in apolar solvents and enhanced reactivity | mdpi.com |

| Incorporation of trifluoromethanesulfonamide (-NHTf) | Act as a strong H-bond donor to control stereoselectivity | nih.gov |

| Conjugation with chiral β-aminoalcohols | Creation of bifunctional catalysts for reactions in water | nih.gov |

| Addition of ionic liquid fragments | Enhanced solubility, recyclability, and catalyst activity | mdpi.com |

Development of Advanced Heterogenization Techniques for Industrial Scale-Up

For organocatalysts like this compound to be viable for large-scale industrial applications, efficient methods for their immobilization and recovery are essential. rsc.org Heterogenization, the process of anchoring a homogeneous catalyst to a solid support, offers a practical solution to this challenge, facilitating catalyst separation and reuse. acs.orgrsc.org

Several strategies for the heterogenization of pyrrolidine-based catalysts are being actively investigated. One approach involves the "click" 1,3-dipolar cycloaddition to attach the chiral pyrrolidine unit to a polystyrene backbone. acs.org This method has been shown to create a 1,2,3-triazole linker that not only immobilizes the catalyst but also contributes to its catalytic activity and enantioselectivity, particularly in aqueous environments. acs.org The hydrophobic nature of the polymer backbone combined with the hydrophilic catalyst core can create a unique microenvironment that enhances reaction rates. acs.org

Another promising technique is the use of ionic liquid supports (ILS). mdpi.com Pyrrolidine sulfonamide catalysts can be immobilized on ionic liquids, which can improve their recyclability and performance in environmentally friendly solvents like water. mdpi.comresearchgate.net For example, an ionic liquid-supported (S)-pyrrolidine sulfonamide has demonstrated high efficiency and recyclability in Michael addition reactions. mdpi.comresearchgate.net

Non-covalent immobilization based on electrostatic adsorption is another innovative approach. rsc.orgrsc.org Chiral organocatalysts can be supported on acidic resins through electrostatic interactions, allowing for smooth reaction progress at room temperature without the need for solvents or additives. rsc.orgrsc.org These resin-supported catalysts have shown remarkable reusability, with some being recycled for numerous consecutive runs without a significant loss of enantioselectivity. rsc.org

The development of these advanced heterogenization techniques is crucial for bridging the gap between laboratory-scale research and industrial-scale manufacturing, making organocatalysis a more sustainable and economically feasible technology. rsc.orgresearchgate.net

Synergistic Integration of Computational Chemistry and Experimental Synthesis for Catalyst Discovery

The discovery and optimization of new catalysts can be significantly accelerated by combining computational modeling with experimental synthesis. uio.no Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the mechanisms of organocatalyzed reactions and for predicting the performance of new catalyst designs. nih.govacs.orgacs.org

Computational studies can provide detailed insights into the transition state structures of reactions catalyzed by this compound and its derivatives. nih.govacs.org By analyzing the non-covalent interactions between the catalyst and the substrates, such as hydrogen bonding and steric effects, researchers can understand the factors that govern enantioselectivity. nih.gov For instance, DFT calculations have been used to elucidate the role of the sulfonamide N-H proton in stabilizing transition states and directing the stereochemical outcome of aldol (B89426) and Michael reactions. mdpi.comrsc.org

This computational insight allows for a more rational approach to catalyst design. diva-portal.org Instead of relying solely on trial-and-error synthesis, chemists can use computational predictions to identify promising catalyst candidates with desired properties. uio.no For example, if calculations suggest that a specific hydrogen bond is crucial for high enantioselectivity, a new catalyst can be designed to enhance that interaction. mdpi.com This synergistic approach, where computational predictions guide experimental efforts and experimental results validate and refine computational models, is a powerful strategy for accelerating the discovery of next-generation organocatalysts. uio.no The integration of machine learning algorithms with quantum mechanics data is also an emerging frontier that promises to further revolutionize catalyst discovery in the virtually infinite chemical compound space. uio.no

Expansion of Reaction Scope and Exploration of Novel Catalytic Transformations

While this compound and its derivatives have proven to be highly effective in a range of classic carbonyl chemistry reactions like aldol and Michael additions, a significant area of future research will focus on expanding their catalytic utility to new and more complex transformations. acs.orgrsc.orgresearchgate.netresearchtrends.net The inherent versatility of the pyrrolidine scaffold suggests that its catalytic potential is far from fully realized. acs.orgresearchgate.net

Researchers are actively exploring the application of these catalysts in a broader array of C-C and C-X bond-forming reactions. This includes investigating their efficacy in Mannich reactions, aza-Diels-Alder reactions, and various cascade or tandem reactions that allow for the rapid construction of molecular complexity from simple starting materials. google.comnih.gov For example, pyrrolidine trifluoromethane-sulfonamide has been successfully used in cascade reactions to construct optically pure bicyclic skeletons with high enantioselectivity. rsc.org

Furthermore, there is growing interest in employing pyrrolidine-based catalysts in novel reaction paradigms beyond traditional polar chemistry. acs.org This includes exploring their potential in light-induced radical processes, which would open up entirely new avenues for asymmetric synthesis. acs.org The ability to control the stereochemistry of radical reactions using chiral organocatalysts is a highly sought-after goal in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Pyrrolidine-3-sulfonamide, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves sulfonylation of (S)-pyrrolidin-3-amine using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Enantiomeric purity is maintained by employing chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis. Characterization via chiral HPLC or polarimetry is critical, with retention times compared to racemic mixtures for validation .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | (S)-Pyrrolidin-3-amine, sulfonyl chloride, DCM, 0°C | Sulfonamide formation |

| 2 | Chiral HPLC (Chiralpak AD-H column, hexane:IPA) | Enantiopurity analysis |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm sulfonamide bond formation (e.g., sulfonamide S=O peaks at ~135 ppm in C NMR).

- X-ray Crystallography : Resolves stereochemistry; requires high-quality single crystals grown via slow evaporation in solvents like ethanol/water.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 165). Recent studies emphasize coupling with IR for functional group validation .

Q. What are the primary biomedical applications of this compound in current research?

- Methodological Answer : This compound is explored as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase, metalloproteases) due to its sulfonamide group’s metal-coordinating ability. Researchers use structure-activity relationship (SAR) studies to optimize binding affinity. For example, substituents at the pyrrolidine nitrogen are modified to enhance selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

Replicating Experiments : Use standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC ranges across publications).

Structural Validation : Confirm compound identity via crystallography to rule out degradation .

Q. What computational strategies are recommended for modeling this compound’s interactions with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., carbonic anhydrase II).

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at binding sites. Recent studies highlight the importance of solvent models (e.g., TIP3P) .

Q. How can enantiomeric excess (ee) be optimized in large-scale syntheses of this compound?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral catalysts like Jacobsen’s Co(III)-salen complexes achieve >90% ee.

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.

- Process Optimization : Monitor reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. toluene) to minimize racemization .

Q. What experimental design principles apply when studying this compound’s hygroscopicity and stability?

- Methodological Answer :

- Storage Conditions : Use desiccators with PO or store under nitrogen.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing purity via HPLC.

- Karl Fischer Titration : Quantify water content to correlate with degradation rates .

Methodological Frameworks for Research Design

Q. How can the PICO framework guide SAR studies on this compound derivatives?

- Population : Derivatives with varying substituents (e.g., alkyl, aryl groups).

- Intervention : Structural modifications to enhance binding affinity.

- Comparison : Activity against wild-type vs. mutant enzymes.

- Outcome : IC values or ΔG binding energies. This approach ensures systematic hypothesis testing .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation using GraphPad Prism.

- ANOVA : Compare multiple derivatives’ IC values (p < 0.05 significance).

- Bootstrap Analysis : Assess confidence intervals for small datasets .

Tables for Reference

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Data |

|---|---|

| H NMR (DMSO-d6) | δ 3.2 (m, 1H, CH-N), 2.8 (dd, 2H, SONH) |

| C NMR | δ 135.2 (SO), 52.1 (pyrrolidine C3) |

| HRMS (ESI+) | m/z 165.0423 [M+H] |

Table 2 : Optimization Parameters for Chiral Resolution

| Parameter | Optimal Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:IPA (80:20) |

| Flow Rate | 1.0 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.